2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid
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Overview
Description
2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role as a histone deacetylase inhibitor, which can modulate gene expression and has potential therapeutic applications in cancer treatment
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Histone Deacetylase Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the pentyloxy group.
2-Phenylcinchoninic acid: Another quinoline derivative with similar biological activities.
Uniqueness
2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid is unique due to the presence of the pentyloxy group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and efficacy compared to other quinoline derivatives .
Properties
CAS No. |
51842-71-8 |
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Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-pentoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO3/c1-2-3-6-13-25-16-11-9-15(10-12-16)20-14-18(21(23)24)17-7-4-5-8-19(17)22-20/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,23,24) |
InChI Key |
CHQQDLFFWYTHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
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